REACTION_CXSMILES
|
[C:1]1([CH2:7][CH:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN.C(O)C.[ClH:15].CN.[C:18]([BH3-])#[N:19].[Na+].[OH-].[K+]>CO>[ClH:15].[CH3:18][NH:19][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,5.6,7.8,10.11|
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Name
|
|
Quantity
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24 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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CN
|
Name
|
|
Quantity
|
42.35 g
|
Type
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reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
10.13 g
|
Type
|
reactant
|
Smiles
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Cl.CN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 18 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo to ca. 50 ml, concentrated hydrochloric acid (40 ml)
|
Type
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ADDITION
|
Details
|
was added
|
Type
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STIRRING
|
Details
|
was stirred for 2 h
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Duration
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2 h
|
Type
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ADDITION
|
Details
|
Water (200 ml) was introduced
|
Type
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EXTRACTION
|
Details
|
the cooled solution was extracted with dichloromethane (7×100 ml)
|
Type
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EXTRACTION
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Details
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The combined dichloromethane extracts were extracted with 2N hydrochloric acid solution (200 ml) and 0.2N hydrochloric acid solution (200 ml)
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Type
|
WASH
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Details
|
The combined acidic extracts were washed with dichloromethane (2×50 ml)
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Type
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EXTRACTION
|
Details
|
before being extracted with dichloromethane (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue (9.2 g) which
|
Type
|
DISSOLUTION
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Details
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was dissolved in toluene (200 ml) with methanol (5 ml) present
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Type
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DISSOLUTION
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Details
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Chlorotrimethylsilane (8.63 ml) dissolved in toluene (300 ml)
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the hydrochloride salt of N-methyl-2-phenylethylamine precipitated
|
Type
|
TEMPERATURE
|
Details
|
After cooling the suspension
|
Type
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FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CNCCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |